![molecular formula C19H21FN4OS B5539467 5-fluoro-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperidinyl}-1H-benzimidazole](/img/structure/B5539467.png)

5-fluoro-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperidinyl}-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

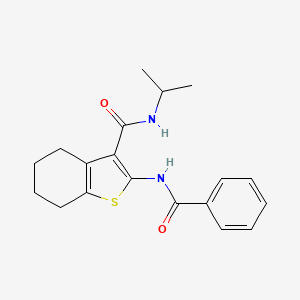

Synthesis Analysis

The synthesis of related compounds, such as 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles and benzimidazole derivatives, involves complex chemical processes. These processes often include the condensation of various chemical groups and the use of specific catalysts or reagents to achieve the desired chemical structure (Strupczewski et al., 1985).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-fluoro-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperidinyl}-1H-benzimidazole often features complex arrangements of atoms and bonds. For instance, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate has been determined through X-ray analysis, revealing details about its planarity and bonding patterns (Özbey et al., 1998).

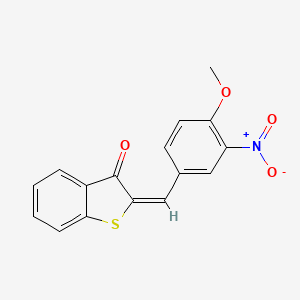

Chemical Reactions and Properties

The chemical reactions and properties of benzimidazole derivatives are influenced by their specific molecular structure. For example, derivatives like 2-(4-chlorophenoxy)methyl]benzimidazoles show selective neuropeptide Y Y1 receptor antagonism, which is a key aspect in developing antiobesity drugs (Zarrinmayeh et al., 1998).

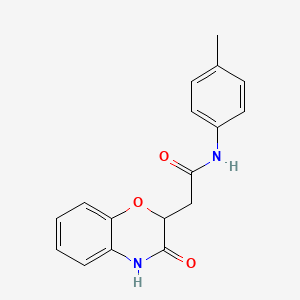

Physical Properties Analysis

The physical properties of such compounds, including their stability, solubility, and melting point, are crucial for their practical applications. Studies on related compounds, such as 5-substituted derivatives of benzimidazole, have focused on their antibacterial and antifungal activities, which are directly influenced by their physical characteristics (Vasi et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and potential interactions with biological molecules, play a significant role in the application of these compounds. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have been studied for their cytotoxic properties in various human cell lines, indicating their potential use in cancer treatment (Hutchinson et al., 2001).

Scientific Research Applications

Neuroleptic Activity

The compound 5-fluoro-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperidinyl}-1H-benzimidazole and its derivatives have been explored for their neuroleptic activities. One such study found that a series of 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones with modifications including benzimidazole substitution exhibited neuroleptic activities comparable to haloperidol. Notably, a specific compound within this series was highlighted for its potent neuroleptic activity with a reduced risk of extrapyramidal side effects, indicating potential for therapeutic application in psychiatric disorders (Sato et al., 1978).

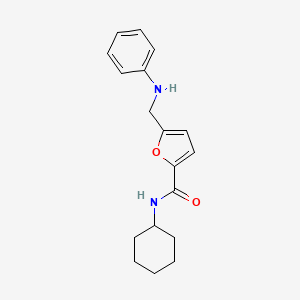

Antiproliferative Effects

Another area of research has focused on the antiproliferative effects of benzimidazole derivatives. A study synthesized a series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives and evaluated their antiproliferative activity against various carcinoma cells. The study revealed that the heterocyclic ring substitution at the N-terminal of the benzisoxazole structure played a significant role in antiproliferative activity, with certain compounds showing potent effects across all tested carcinoma cells (Prasad et al., 2009).

Radiosynthesis for Clinical Imaging

The compound's derivatives have also been used in the radiosynthesis of clinical imaging agents. A study focused on the automated radiosynthesis of [18F]FMISO and [18F]PM-PBB3, two clinically used radiotracers for imaging hypoxia and tau pathology, respectively. This research highlights the utility of fluoroalkylation, using derivatives of the mentioned compound, in producing radiotracers with sufficient radioactivity for clinical applications, showcasing its potential in diagnostic imaging and pathology research (Ohkubo et al., 2021).

Mechanism of Action

properties

IUPAC Name |

1-[2-(6-fluoro-1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4OS/c1-12-17(26-11-21-12)7-8-18(25)24-9-3-2-4-16(24)19-22-14-6-5-13(20)10-15(14)23-19/h5-6,10-11,16H,2-4,7-9H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSITWZVNGXRTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCC(=O)N2CCCCC2C3=NC4=C(N3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperidinyl}-1H-benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate](/img/structure/B5539385.png)

![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide](/img/structure/B5539396.png)

![2-{[3'-(pyrrolidin-1-ylcarbonyl)biphenyl-2-yl]oxy}propanamide](/img/structure/B5539428.png)

![2-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}isoindoline](/img/structure/B5539442.png)

![3-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4,7-trimethyl-1H-indole](/img/structure/B5539449.png)

![2-[(2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5539454.png)

![4-{1-(2-hydroxybutyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-1-methylquinolin-2(1H)-one](/img/structure/B5539456.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5539493.png)

![5,7-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5539505.png)